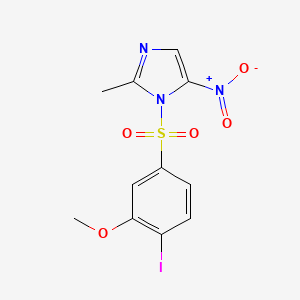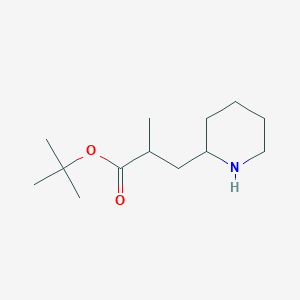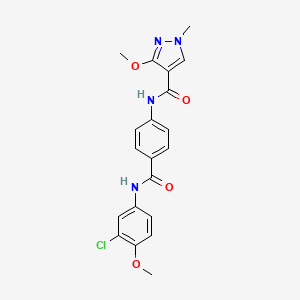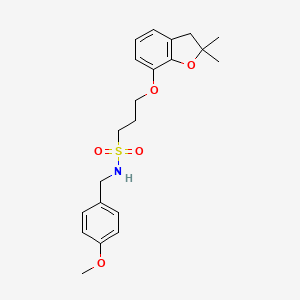
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide, also known as BMS-986001, is a small molecule inhibitor that targets the glucagon receptor. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide works by selectively inhibiting the glucagon receptor, which plays a key role in regulating glucose metabolism. By blocking the action of glucagon, a hormone that increases blood glucose levels, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide helps to lower blood glucose levels and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can improve lipid metabolism and reduce body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its specificity for the glucagon receptor, which allows for targeted modulation of glucose metabolism without affecting other physiological processes. However, one limitation of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide. One area of focus could be the development of more potent and selective glucagon receptor inhibitors with longer half-lives. Another area of interest could be the investigation of the potential therapeutic applications of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide in other metabolic disorders, such as nonalcoholic fatty liver disease and cardiovascular disease. Finally, there is also potential for the use of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide as a tool for studying the role of the glucagon receptor in glucose metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide involves a multi-step process that begins with the reaction of 5-methylanthranilic acid with thionyl chloride to form 5-chloro-N-methylanthranilic acid. This intermediate is then reacted with 4-cyano-1-methylpiperidine to form the corresponding amide, which is subsequently chlorinated to yield the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been the subject of extensive scientific research for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can effectively lower blood glucose levels and improve glucose tolerance in animal models of diabetes.
Propiedades
IUPAC Name |
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-7-12(9-13(16)8-11)14(20)18-15(10-17)3-5-19(2)6-4-15/h7-9H,3-6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIRTKBESWKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)


![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)


![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)


![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)